4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
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Overview
Description
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is a complex organic compound that belongs to the class of phenols and isoindoles This compound is characterized by its unique structural features, which include a chloro-substituted phenyl ring and a dioxooctahydro-ethenocyclopropa isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination of 3,5-dimethylphenol: The initial step involves the chlorination of 3,5-dimethylphenol using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Formation of the isoindole moiety: The next step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, to form the isoindole ring system.
Ethenocyclopropanation: The formation of the ethenocyclopropa ring can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Esterification: The final step involves the esterification of the resulting intermediate with acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols, diols, and reduced carbonyl compounds.
Substitution: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: Shares the chloro and dimethyl substituents on the phenyl ring but lacks the isoindole moiety.
3,5-dimethylphenyl acetate: Similar ester functionality but lacks the chloro and isoindole groups.
4-chloro-3,5-dimethylbenzaldehyde: Contains the chloro and dimethyl groups but has an aldehyde functionality instead of the ester and isoindole moieties.
Uniqueness
4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the chloro-substituted phenyl ring and the dioxooctahydro-ethenocyclopropa isoindole moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H20ClNO4 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate |
InChI |
InChI=1S/C21H20ClNO4/c1-9-5-11(6-10(2)19(9)22)27-16(24)8-23-20(25)17-12-3-4-13(15-7-14(12)15)18(17)21(23)26/h3-6,12-15,17-18H,7-8H2,1-2H3 |
InChI Key |
LTDXGLOQYGSKQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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